molecular formula C8H7ClFNO2 B13684492 2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride

2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride

Cat. No.: B13684492
M. Wt: 203.60 g/mol
InChI Key: YZXMKWBSTVDVAD-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride .

Reaction Conditions:

    Step 1: Reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Step 2: Treatment of the resulting oxime with thionyl chloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzimidoyl derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride involves its reactive functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and methoxy groups can undergo nucleophilic and electrophilic reactions. These interactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride
  • 2-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride

Uniqueness

2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO2/c1-13-5-2-3-6(7(10)4-5)8(9)11-12/h2-4,12H,1H3

InChI Key

YZXMKWBSTVDVAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)Cl)F

Origin of Product

United States

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